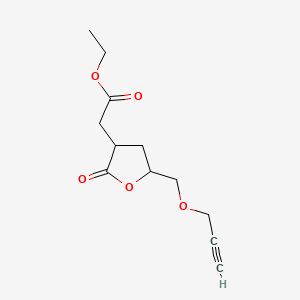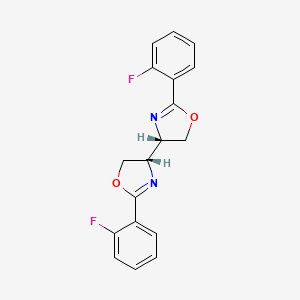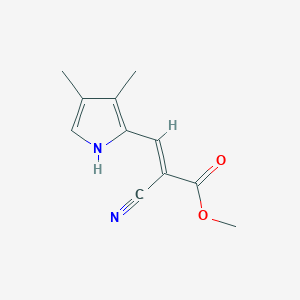
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This particular compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with cyano and ester groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate typically involves the reaction of 3,4-dimethylpyrrole with cyanoacetic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty adhesives and coatings due to its rapid polymerization properties.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. This property is primarily due to the electron-withdrawing effects of the cyano and ester groups, which activate the double bond towards nucleophilic attack. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacrylate: A simpler cyanoacrylate used widely as a fast-acting adhesive.
Ethyl cyanoacrylate: Another common adhesive with similar properties but different alkyl group.
Butyl cyanoacrylate: Used in medical applications due to its flexibility and lower toxicity.
Uniqueness
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate is unique due to the presence of the pyrrole ring, which imparts additional chemical reactivity and potential biological activity compared to simpler cyanoacrylates. The dimethyl substitution on the pyrrole ring further enhances its chemical properties, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
59434-99-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-13-10(8(7)2)4-9(5-12)11(14)15-3/h4,6,13H,1-3H3/b9-4+ |
InChI Key |
LQJYZFQAQTXZEZ-RUDMXATFSA-N |
Isomeric SMILES |
CC1=CNC(=C1C)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CC1=CNC(=C1C)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


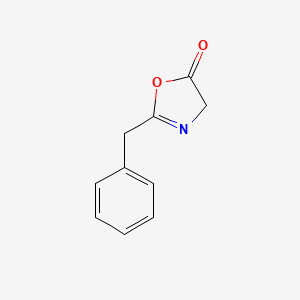
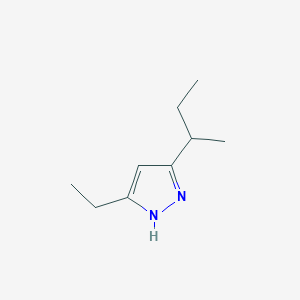
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
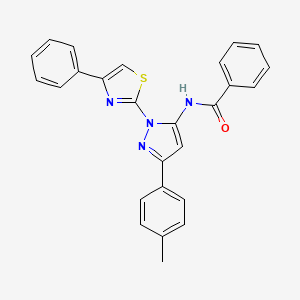
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

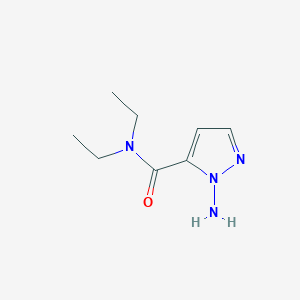
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

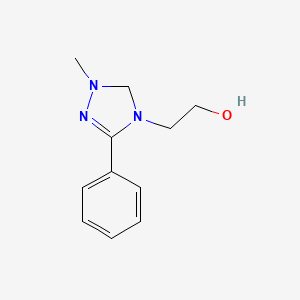
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
